Pirlimycin
Overview
Description
Pirlimycin is an antibiotic belonging to the lincosamide class . It is often marketed under the trade name Pirsue and is used in the treatment of mastitis in cattle . Pirlimycin is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus .
Molecular Structure Analysis
The molecular formula of Pirlimycin is C17H31ClN2O5S . Its average molecular weight is 410.95 g/mol . The structure of Pirlimycin includes a lincosamide group, which is crucial for its antimicrobial activity .Scientific Research Applications
1. Environmental Impact Assessment
Pirlimycin, a lincosamide antibiotic, is frequently used for treating mastitis in dairy cows. The assessment of pirlimycin's environmental loading through fecal and urinary excretion is essential for developing strategies to minimize environmental pollution by the livestock industry. An analytical method has been developed to quantify pirlimycin in bovine feces and urine, which can be used to assess the environmental impact of antibiotics used on farms (Ray et al., 2014).
2. Antibiotic Resistance and Manure Management
The fate of pirlimycin in land-applied manures and its impact on the development of antibiotic resistance genes (ARGs) is a significant concern. Studies show that manure application technology affects the environmental behavior of antibiotics like pirlimycin. For instance, pirlimycin concentrations were higher in soil within injection slits compared to surface application plots, indicating that injection could be a better management practice to prevent loss of antibiotics in surface runoff (Kulesza et al., 2016).
3. Mastitis Treatment and Milk Quality
Pirlimycin has been evaluated for its efficacy in treating mastitis in lactating dairy cows. The results suggest that pirlimycin is effective in treating subclinical mastitis and has a positive impact on milk quality, specifically in decreasing somatic cell counts (Peng, 2011). Additionally, prepartum intramammary treatment with pirlimycin has been shown to reduce the prevalence of early lactation intramammary infection (IMI) in dairy heifers, without causing residues in milk (Middleton et al., 2005).
4. Impact on Fecal Microbiome
Research on the impact of intramammary pirlimycin on the fecal microbiome of dairy cattle indicates that it causes significant changes in the composition of the fecal microbiota. This suggests that antimicrobial treatments in dairy cows can influence the microbiome and potentially affect antimicrobial resistance among enteric and environmental bacteria (Adkins et al., 2020).
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirlimycin | |
CAS RN |
79548-73-5 | |
Record name | Pirlimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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